GDP-Man

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

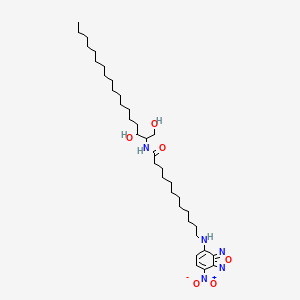

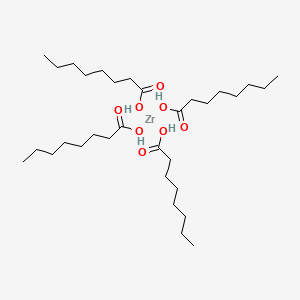

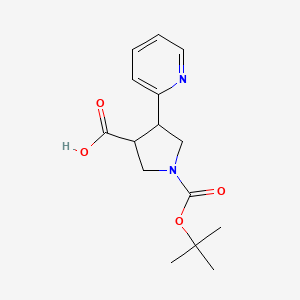

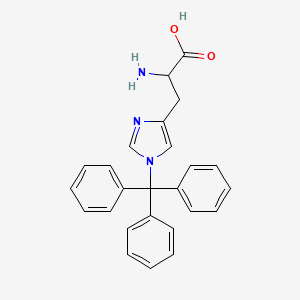

Guanosine diphosphate mannose (GDP-mannose) is a nucleotide sugar that serves as a substrate for glycosyltransferase reactions in metabolism. It is essential for the biosynthesis of N-linked glycoproteins, glycosylphosphatidylinositol anchors, and bacterial capsular lipopolysaccharides . GDP-mannose is also a precursor for GDP-fucose, another critical sugar nucleotide for glycosylation in eukaryotes and microbial cells .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

GDP-mannose is synthesized from guanosine triphosphate (GTP) and mannose-6-phosphate by the enzyme mannose-1-phosphate guanylyltransferase (GDP-mannose pyrophosphorylase) . This enzyme catalyzes the reaction in the cytosol, forming GDP-mannose from mannose-1-phosphate and GTP .

Industrial Production Methods

Industrial production of GDP-mannose often involves recombinant DNA technology. For example, a recombinant Escherichia coli strain over-expressing the genes for glucokinase, phosphomannomutase, and mannose-1-phosphate guanylyltransferase has been constructed to produce GDP-mannose . This method allows for efficient and scalable production of GDP-mannose.

Análisis De Reacciones Químicas

Types of Reactions

GDP-mannose undergoes various chemical reactions, including:

Epimerization: Conversion to GDP-L-galactose and GDP-L-gulose by GDP-mannose 3,5-epimerase.

Dehydration: Conversion to GDP-4-keto-6-deoxy-mannose by GDP-mannose 4,6-dehydratase.

Common Reagents and Conditions

Epimerization: Requires GDP-mannose 3,5-epimerase enzyme and typically occurs under physiological conditions.

Dehydration: Involves GDP-mannose 4,6-dehydratase and occurs under specific enzymatic conditions.

Major Products

Epimerization: Produces GDP-L-galactose and GDP-L-gulose.

Dehydration: Produces GDP-4-keto-6-deoxy-mannose.

Aplicaciones Científicas De Investigación

GDP-mannose has numerous applications in scientific research:

Mecanismo De Acción

GDP-mannose exerts its effects primarily through its role as a donor of activated mannose in glycosylation reactions. The enzyme GDP-mannose pyrophosphorylase catalyzes the formation of GDP-mannose from mannose-1-phosphate and GTP . GDP-mannose is then utilized by various glycosyltransferases to transfer mannose residues to target molecules, facilitating the biosynthesis of glycoproteins, glycolipids, and other glycoconjugates .

Comparación Con Compuestos Similares

Similar Compounds

GDP-fucose: Another sugar nucleotide critical for glycosylation in eukaryotes and microbial cells.

GDP-glucose: Involved in the biosynthesis of glycogen and other glucose-containing polysaccharides.

Uniqueness

GDP-mannose is unique due to its central role in the biosynthesis of N-linked glycoproteins and glycosylphosphatidylinositol anchors . Unlike GDP-fucose and GDP-glucose, GDP-mannose is also a precursor for the biosynthesis of vitamin C in plants .

Propiedades

IUPAC Name |

disodium;[[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N5O16P2.2Na/c17-16-19-12-6(13(28)20-16)18-3-21(12)14-10(26)8(24)5(34-14)2-33-38(29,30)37-39(31,32)36-15-11(27)9(25)7(23)4(1-22)35-15;;/h3-5,7-11,14-15,22-27H,1-2H2,(H,29,30)(H,31,32)(H3,17,19,20,28);;/q;2*+1/p-2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOAGKSFNHBWACO-UHFFFAOYSA-L |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OC4C(C(C(C(O4)CO)O)O)O)O)O)N=C(NC2=O)N.[Na+].[Na+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N5Na2O16P2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

649.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,4S,5S,9R,10R,13S)-5,9-dimethyl-14-methylidene-13-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxytetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B13400505.png)

![sodium;(3R,5S)-7-[5-(4-fluorophenyl)-4-phenyl-3-(phenylcarbamoyl)-2-propan-2-yl-2,3-dihydropyrrol-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B13400561.png)